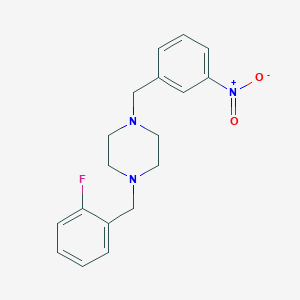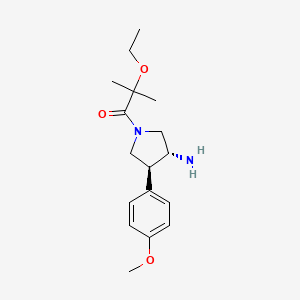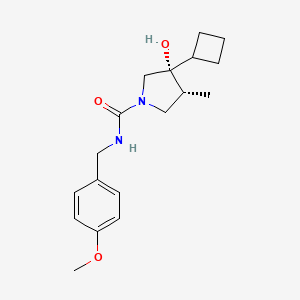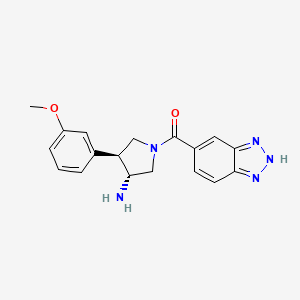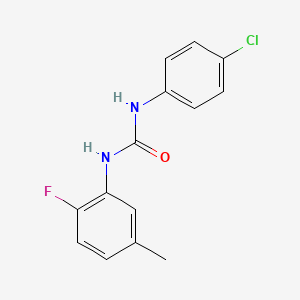
N-(4-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea is a urea derivative characterized by the presence of chlorophenyl and fluoro-methylphenyl groups. This compound is of interest due to its structural specificity, which may contribute to its potential applications in various fields of chemistry and materials science.
Synthesis Analysis
The synthesis of urea derivatives involves reactions between isocyanates and amines. For instance, a series of N,N′-disubstituted ureas containing polycyclic fragments, including fluoro(chloro)phenyl groups, were synthesized with yields ranging from 27% to 73%. These products show promise as inhibitors of human soluble epoxide hydrolase, indicating the versatility of urea derivatives in chemical synthesis and potential pharmacological applications (Danilov et al., 2020).
Molecular Structure Analysis
Molecular structure analysis, such as FT-IR, NMR, and X-ray diffraction studies, plays a crucial role in confirming the chemical structure of synthesized compounds. For a similar compound, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, the structure was confirmed through IR and single crystal X-ray diffraction studies. These analyses are essential for understanding the spatial arrangement of atoms and the overall geometry of the molecule, which directly influences its chemical reactivity and physical properties (Najiya et al., 2014).
Chemical Reactions and Properties
Urea derivatives can undergo a variety of chemical reactions, including hydrolysis, chlorination, and reactions with other organic compounds, leading to a wide range of products with diverse chemical properties. For example, N,N'-dichlorobis(2,4,6-trichlorophenyl)urea has been used as an efficient reagent for the chlorination of amino esters, amides, and peptides, highlighting the compound's reactivity and utility in organic synthesis (Sathe et al., 2007).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(2-fluoro-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-2-7-12(16)13(8-9)18-14(19)17-11-5-3-10(15)4-6-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPXEJVEGLDXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]-1-oxaspiro[4.5]decan-2-one](/img/structure/B5670858.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5670865.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(phenylthio)acetamide](/img/structure/B5670870.png)
![6-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-9H-purine](/img/structure/B5670875.png)


![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5670887.png)
![4-(3-isoxazolylcarbonyl)-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5670890.png)
